molecular formula C11H15F2N5O3S B10927643 1-(difluoromethyl)-N-ethyl-5-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazole-4-sulfonamide

1-(difluoromethyl)-N-ethyl-5-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazole-4-sulfonamide

Cat. No.: B10927643
M. Wt: 335.33 g/mol
InChI Key: WNVZTQVHFXOKEK-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-N-ethyl-5-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazole-4-sulfonamide is a complex organic compound that features a pyrazole ring, a sulfonamide group, and an oxadiazole moiety

Preparation Methods

The synthesis of 1-(difluoromethyl)-N-ethyl-5-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazole-4-sulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Oxadiazole Moiety: The oxadiazole ring is formed by cyclization of a suitable precursor, such as a hydrazide, with an appropriate reagent like phosphoryl chloride.

    Final Assembly: The final compound is obtained by coupling the intermediate products under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.

Industrial production methods may involve optimization of these steps to enhance efficiency, reduce costs, and ensure scalability.

Chemical Reactions Analysis

1-(Difluoromethyl)-N-ethyl-5-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the conversion of sulfonamide groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols replace the sulfonyl group.

    Cyclization: The oxadiazole ring can participate in cyclization reactions, forming various heterocyclic compounds under specific conditions.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Difluoromethyl)-N-ethyl-5-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazole-4-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structural features.

    Agrochemicals: It is explored as a potential pesticide or herbicide, leveraging its ability to interact with biological targets in pests and weeds.

    Materials Science: The compound’s stability and reactivity make it a candidate for developing new materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Studies: It is used in studies to understand its interaction with enzymes, receptors, and other biological molecules, providing insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-ethyl-5-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.

    Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

    DNA Interaction: The compound may intercalate into DNA, disrupting replication and transcription processes, leading to cell death in cancer cells.

The specific pathways and molecular targets involved depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

1-(Difluoromethyl)-N-ethyl-5-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazole-4-sulfonamide can be compared with other similar compounds:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H15F2N5O3S

Molecular Weight

335.33 g/mol

IUPAC Name

1-(difluoromethyl)-N-ethyl-5-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]pyrazole-4-sulfonamide

InChI

InChI=1S/C11H15F2N5O3S/c1-4-17(6-9-7(2)15-21-16-9)22(19,20)10-5-14-18(8(10)3)11(12)13/h5,11H,4,6H2,1-3H3

InChI Key

WNVZTQVHFXOKEK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=NON=C1C)S(=O)(=O)C2=C(N(N=C2)C(F)F)C

Origin of Product

United States

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